methyl N-(4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-yl)carbamate
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Description
Methyl N-(4-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C13H11N5O3S and its molecular weight is 317.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.05826040 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the signal transduction pathways, regulating cellular functions such as growth, differentiation, and metabolism.
Mode of Action
Compounds with similar structures have been shown to bind to their targets through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering cellular processes.
Biochemical Pathways
Similar compounds have been shown to inhibitangiogenesis , the formation of new blood vessels. This can affect multiple downstream effects, including the growth and spread of cancer cells.
Result of Action
Similar compounds have been found to exhibitanti-angiogenic and DNA cleavage activities . These activities suggest that the compound could potentially inhibit the growth of tumors and affect DNA replication.
Properties
IUPAC Name |
methyl N-[4-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S/c1-20-13(19)17-12-15-8(7-22-12)6-10-16-11(18-21-10)9-4-2-3-5-14-9/h2-5,7H,6H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POETZPLVXQZDTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC2=NC(=NO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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